YH-53

antiviral target engagement Mpro inhibition

Researchers studying coronavirus Mpro often struggle to find structurally validated, covalent reference inhibitors with resolved co-crystal data. YH-53 addresses this gap as a peptidomimetic 3CLpro inhibitor that forms a conserved C-S bond with Cys145, delivering a near-quantitative enzyme-to-cell translation (EC50/IC50 ≈ 0.008). • Co-crystal structures (PDB 7E18, 1.65 Å) and five variant-bound templates enable fragment-based design and warhead optimization. • Cross-species Ki: 6.3 nM (SARS-CoV-1), 34.7 nM (SARS-CoV-2), active against MERS-CoV; CYP3A4/CYP2C9 sparing reduces DDI confounds. • PK in rats (IV T1/2 2.97 h; oral T1/2 9.64 h) supports exposure-response modeling. Supplied with ≥98% purity, rigorous QC, and global shipping under blue-ice conditions.

Molecular Formula C30H33N5O5S
Molecular Weight 575.7 g/mol
Cat. No. B8210258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYH-53
Molecular FormulaC30H33N5O5S
Molecular Weight575.7 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC1CCNC1=O)C(=O)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC5=C(N4)C=CC=C5OC
InChIInChI=1S/C30H33N5O5S/c1-16(2)13-22(34-29(39)23-15-18-19(32-23)8-6-9-24(18)40-3)28(38)33-21(14-17-11-12-31-27(17)37)26(36)30-35-20-7-4-5-10-25(20)41-30/h4-10,15-17,21-22,32H,11-14H2,1-3H3,(H,31,37)(H,33,38)(H,34,39)/t17-,21-,22-/m0/s1
InChIKeyJBLLRCOZJMVOAE-HSQYWUDLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

YH-53 Chemical Profile & Research Classification


YH-53 (CAS 1471484-62-4, C30H33N5O5S, MW 575.68) is a peptidomimetic inhibitor featuring a benzothiazolyl ketone warhead that covalently binds to the catalytic Cys145 residue of coronavirus main protease (Mpro/3CLpro) [1]. This compound, originally developed as an anti-SARS agent, has demonstrated low-nanomolar Ki values against both SARS-CoV-1 3CLpro (6.3 nM) and SARS-CoV-2 3CLpro (34.7 nM), representing a structurally characterized lead candidate for antiviral research programs [2][3]. YH-53 is not a clinical drug candidate but a validated research tool compound requiring specialized handling for structural biology and virology investigations.

Compound type Peptidomimetic covalent 3CLpro inhibitor
Warhead Benzothiazolyl ketone (C–S bond with Cys145)
Research context Antiviral target engagement, structural biology, virology

YH-53 vs. 3CLpro Inhibitors: Non-Interchangeability


YH-53 cannot be substituted with other 3CLpro inhibitors without substantial experimental recalibration due to its distinct benzothiazolyl ketone warhead chemistry, which establishes a unique C–S covalent bond with Cys145 and determines a specific enzyme inhibition kinetic profile [1]. Unlike reversible inhibitors or those with alternative warheads (e.g., aldehydes, α-ketoamides, Michael acceptors), YH-53 exhibits an EC50/IC50 ratio of approximately 0.008, indicating near-quantitative translation of enzyme inhibition to cellular antiviral potency [2]. This parameter fundamentally distinguishes YH-53 from boceprevir (EC50/IC50 = 1.19) and other in-class candidates in terms of cellular target engagement efficiency [2]. Furthermore, its CYP inhibition profile—with no detectable inhibition of CYP2C9 and CYP3A4 at 10 μM [3]—differs meaningfully from analogs that may present broader CYP liabilities, making direct substitution inappropriate for drug-drug interaction studies or translational research programs.

Benzothiazolyl ketone warhead forms unique C–S covalent bond with Cys145
Reversible or alternative-warhead inhibitors may show variant-dependent potency shifts
Exceptionally low EC50/IC50 ratio indicates efficient intracellular target accessibility
Boceprevir and other repurposed candidates show markedly higher EC50/IC50 ratios; direct substitution invalidates cellular engagement comparisons
CYP inhibition spares CYP2C9 and CYP3A4
Analog inhibitors may present broader CYP liabilities, altering DDI study interpretation

YH-53 Quantitative Evidence Across 6 Dimensions


Cellular Target Engagement: YH-53 vs. Boceprevir

YH-53 demonstrates substantially higher cellular target engagement efficiency compared to the HCV protease inhibitor boceprevir, a repurposed candidate evaluated for SARS-CoV-2. The EC50/IC50 ratio of 0.008 for YH-53 indicates that 0.8% of enzyme inhibition translates to cellular antiviral effect, compared to a ratio of 1.19 (119%) for boceprevir, reflecting markedly distinct intracellular target accessibility and residence time characteristics [1]. This 149-fold difference in efficiency ratio is derived from reported values of IC50 = 4.2 μM, EC50 = 0.034 μM (YH-53) versus IC50 = 1.59 μM, EC50 = 1.90 μM (boceprevir) measured in SARS-CoV-2 Mpro enzymatic assays and Vero cell antiviral assays [1].

Cellular target engagement
Head-to-head
YH-53 EC50/IC50 0.008 IC50 4.2 μM, EC50 0.034 μM
149× difference
Boceprevir EC50/IC50 1.19 IC50 1.59 μM, EC50 1.90 μM
Near-quantitative enzyme-to-cell translation supports target engagement validation
Vero cell assay; Mpro enzymatic assay
antiviral target engagement Mpro inhibition

YH-53 Binding Mode Across SARS-CoV-2 Variants

Crystal structures of YH-53 bound to Mpro mutants from five distinct SARS-CoV-2 variants of concern/interest—K90R (Beta), G15S (Lambda), Y54C (Delta), M49I (Omicron BA.5), and P132H (Omicron B.1.1.529)—demonstrate that the benzothiazole group forms a conserved C–S covalent bond with Cys145 across all tested variants, with minimal perturbation of binding pose [1]. The RMSD values for YH-53 across these variant-bound structures show no substantive deviation in warhead positioning, indicating that mutations at residues distal to the active site (K90, G15, Y54, M49, P132) do not disrupt the covalent interaction with the catalytic cysteine [1]. In contrast, reversible inhibitors that rely on non-covalent interactions with these mutated surface residues may exhibit variant-dependent potency shifts.

Binding mode across variants
Class-level
Conserved C–S covalent bond with Cys145 in 5 VOC/VOI Mpro mutants
Supports pan-coronaviral structural template
X-ray structures: K90R, G15S, Y54C, M49I, P132H
structural biology variant resistance covalent inhibitor

YH-53 Metabolic Stability vs. Class Expectations

YH-53 exhibits a terminal half-life (T1/2) of 2.97 hours following intravenous administration at 0.1 mg/kg in rats, with a volume of distribution (Vd) of 3.51 L/kg and AUC0–∞ of 19.7 ng·h/mL . Oral administration at 0.5 mg/kg yields an extended T1/2 of 9.64 hours with Cmax of 1.08 ng/mL . The in vitro ADME characterization, including metabolic stability profiling, suggests that YH-53 possesses a favorable profile for a peptidomimetic of this molecular weight class (MW 575.68), though the large molecular weight and moderate solubility contribute to predicted ADMET limitations [1]. This contrasts with the parent compound 5h, which was described as 'inefficient and unstable' and served as a starting point for optimization [2], indicating that YH-53 represents an improvement in stability relative to its direct chemical precursor.

Metabolic stability (rat PK)
Method context
IV T1/2 2.97 h, Vd 3.51 L/kg, AUC 19.7 ng·h/mL Oral T1/2 9.64 h, Cmax 1.08 ng/mL
Informs in vivo dosing regimen design
Rat IV 0.1 mg/kg; PO 0.5 mg/kg
pharmacokinetics ADME metabolic stability

YH-53 CYP Selectivity vs. Pan-CYP Inhibition

At a screening concentration of 10 μM, YH-53 exhibits moderate inhibition of CYP1A2 (26.6%), CYP2D6 (38.0%), and CYP2C8 (66.4%), but no detectable inhibition of CYP2C9 and CYP3A4 [1]. The selectivity of sparing CYP3A4 and CYP2C9—two major isoforms responsible for metabolizing approximately 50% of marketed drugs—is a meaningful differentiation from compounds with broader CYP inhibition liability [2]. This profile indicates that YH-53 may present a reduced risk of confounding CYP-mediated drug-drug interactions in co-administration studies compared to pan-CYP inhibitors, though the moderate inhibition of CYP2C8 (66.4%) warrants attention in study design.

CYP selectivity profile
Class-level
YH-53 (10 μM) CYP2C9 0%, CYP3A4 0% CYP1A2 26.6%, CYP2D6 38.0%, CYP2C8 66.4%
Selective sparing
Pan-CYP inhibitor Typically >50% across multiple isoforms
Reduced DDI confounding in co-administration studies
In vitro CYP inhibition assay
drug metabolism CYP450 drug-drug interaction

YH-53 Pan-Coronaviral Activity Profile

YH-53 is an effective inhibitor of Mpro from three distinct coronaviruses: SARS-CoV-1 (Ki = 6.3 nM), SARS-CoV-2 (Ki = 34.7 nM), and MERS-CoV [1]. This pan-coronaviral activity distinguishes YH-53 from inhibitors that show selectivity limited to a single coronavirus species. The 5.5-fold difference in Ki between SARS-CoV-1 and SARS-CoV-2 Mpro reflects subtle differences in active site architecture between these closely related enzymes, providing a quantitative benchmark for comparative enzymology studies. The confirmed activity against MERS-CoV Mpro further supports the utility of YH-53 as a cross-species reference inhibitor for coronaviral protease research.

Pan-coronaviral activity
Head-to-head
SARS-CoV-1 3CLpro Ki 6.3 nM
5.5×
SARS-CoV-2 3CLpro Ki 34.7 nM
Enables cross-species reference inhibitor use
Recombinant enzyme assay; MERS-CoV Mpro active
broad-spectrum antiviral coronavirus 3CLpro inhibitor

YH-53 Antiviral Potency and Selectivity in Vero Cells

YH-53 achieves complete blockade of SARS-CoV-2 replication at 10 μM in Vero cell cytopathic effect (CPE) assays, with a CC50 value exceeding 100 μM, indicating a selectivity index >10 [1]. In VeroE6/TMPRSS2 cells, YH-53 concentration-dependently reduces total viral RNA copy number across the range of 1–25 μM [1]. This contrasts with compounds showing narrower therapeutic windows or requiring higher concentrations for complete viral suppression. The EC50 value of 0.034 μM reported in Vero cell assays [2] further quantifies the potent antiviral effect, with a calculated CC50/EC50 ratio exceeding 2,940.

Antiviral potency & selectivity
Method context
EC50 0.034 μM, CC50 >100 μM Selectivity index >2,940
Distinguishes on-target antiviral effect from cytotoxicity
Vero cell CPE assay
antiviral assay EC50 CC50 selectivity index

YH-53 Research Applications


Structure-Based Drug Design & Covalent Optimization

YH-53 serves as a structurally validated reference compound for X-ray crystallography studies of coronavirus Mpro-inhibitor complexes, with high-resolution structures available for wild-type SARS-CoV-2 Mpro (PDB 7E18, 1.65 Å) [1] and five variant Mpro mutants (K90R, G15S, Y54C, M49I, P132H) [2]. The conserved C–S covalent bond with Cys145 and multiple hydrogen bond interactions with backbone amino acids provide a reliable structural template for fragment-based design, scaffold hopping, and covalent warhead optimization studies. Researchers can use these co-crystal structures to guide rational modifications aimed at improving ADMET properties while maintaining covalent binding efficiency.

Pan-Coronaviral Enzymology & Resistance Profiling

Given its confirmed inhibitory activity against SARS-CoV-1 Mpro (Ki = 6.3 nM), SARS-CoV-2 Mpro (Ki = 34.7 nM), and MERS-CoV Mpro [3], YH-53 is suitable as a cross-species reference inhibitor for comparative enzymology studies examining active site divergence among pathogenic coronaviruses. The 5.5-fold difference in Ki between SARS-CoV-1 and SARS-CoV-2 enzymes provides a quantitative benchmark for assessing how minor active site variations impact inhibitor potency. Additionally, the availability of variant-bound structures enables resistance profiling studies to evaluate whether emerging mutations compromise covalent warhead engagement.

Cellular Target Engagement Validation & Translational Pharmacology

YH-53's exceptionally low EC50/IC50 ratio of 0.008 [4] makes it a valuable tool compound for validating cellular target engagement assays and for benchmarking the intracellular accessibility of novel Mpro inhibitors. The near-quantitative translation of enzyme inhibition to cellular antiviral effect indicates efficient cellular uptake and minimal intracellular sequestration, enabling YH-53 to serve as a positive control for assay systems designed to measure target occupancy and functional inhibition in live-cell contexts. The established PK parameters in rats (IV T1/2 = 2.97 h, oral T1/2 = 9.64 h) further support its use in preclinical pharmacology studies requiring defined exposure-response relationships.

CYP Drug Interaction Screening & Metabolism Studies

The well-characterized CYP inhibition profile of YH-53—with no detectable inhibition of CYP2C9 and CYP3A4 at 10 μM but moderate inhibition of CYP1A2 (26.6%), CYP2D6 (38.0%), and CYP2C8 (66.4%) [5]—enables its use as a reference compound for calibrating CYP interaction assays and for investigating structure-metabolism relationships in the peptidomimetic class. This profile is particularly relevant for research programs evaluating the drug-drug interaction potential of coronavirus protease inhibitors, where CYP3A4 sparing is a desirable attribute to minimize metabolic interference in combination therapy studies.

Application
Selection Property
Validation Focus
Structure-based drug design
High-resolution co-crystal structures; conserved covalent binding mode
Covalent warhead optimization and scaffold hopping
Pan-coronaviral enzymology
Cross-species inhibitory activity (SARS-CoV-1, -2, MERS)
Active site divergence and resistance profiling
Cellular target engagement validation
Exceptionally low EC50/IC50 ratio (efficient cellular translation)
Intracellular target occupancy and functional inhibition benchmarking
CYP drug interaction screening
Selective CYP inhibition sparing CYP2C9/3A4
Structure-metabolism relationships and DDI potential

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